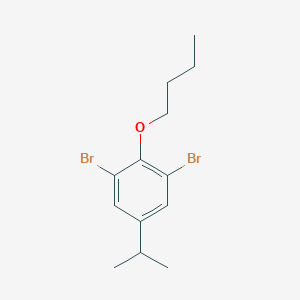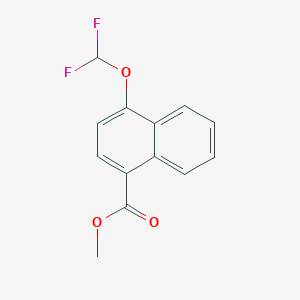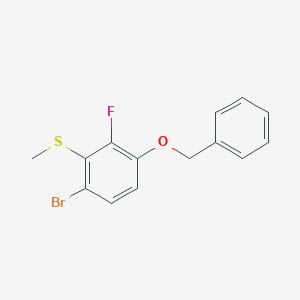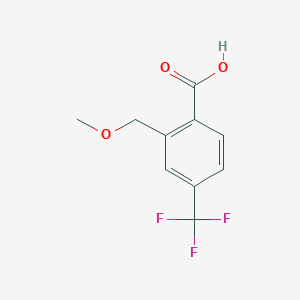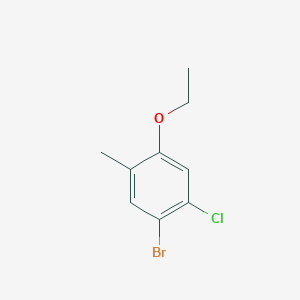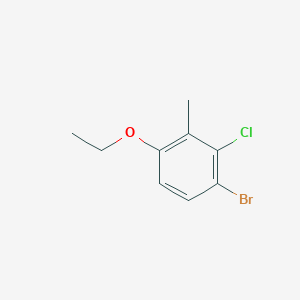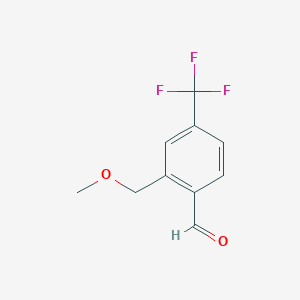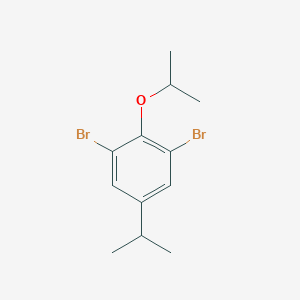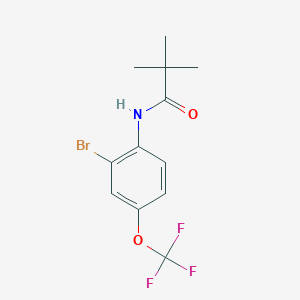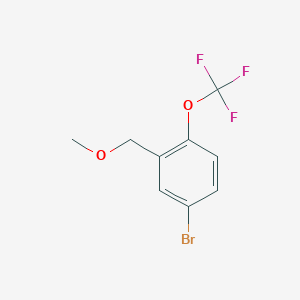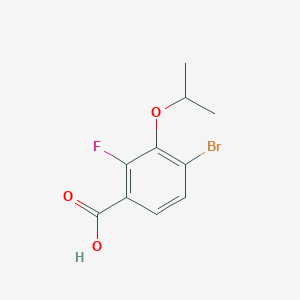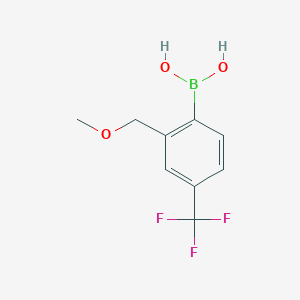
(2-(Methoxymethyl)-4-(trifluoromethyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-(Methoxymethyl)-4-(trifluoromethyl)phenyl)boronic acid” is a chemical compound with the molecular formula C8H11BO3 . It is a type of boronic acid, which are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Synthesis Analysis
The synthesis of this compound involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . This process involves a radical approach and is paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H11BO3 . The InChI Key for this compound is JHPPAFXQJZJGEP-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving this compound include protodeboronation of pinacol boronic esters . This reaction utilizes a radical approach and is paired with a Matteson–CH2–homologation . This allows for formal anti-Markovnikov alkene hydromethylation .Aplicaciones Científicas De Investigación
Hydrolysis Studies
Phenylboronic pinacol esters, which include (2-(Methoxymethyl)-4-(trifluoromethyl)phenyl)boronic acid, have been studied for their susceptibility to hydrolysis at physiological pH . The kinetics of this hydrolysis is dependent on the substituents in the aromatic ring . This research is important for understanding the stability of these compounds in water, which is crucial when considering these boronic pinacol esters for pharmacological purposes .
Drug Design
Boronic acids and their esters, including (2-(Methoxymethyl)-4-(trifluoromethyl)phenyl)boronic acid, are highly considered compounds for the design of new drugs . They are particularly suitable as boron-carriers for neutron capture therapy .
Drug Delivery Devices
These compounds are also used in the design of drug delivery devices . Their ability to undergo hydrolysis at physiological pH makes them suitable for use in such applications .
Preparation of Imidazo[1,5-a]pyrido[3,2-e]pyrazines
(2-(Methoxymethyl)-4-(trifluoromethyl)phenyl)boronic acid can be used as a reactant for the preparation of imidazo[1,5-a]pyrido[3,2-e]pyrazines . These compounds are known to be orally active phosphodiesterase 10A inhibitors .
Suzuki-Miyaura Cross-Coupling Reactions
This compound is also used in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction used to synthesize carbon-carbon bonds .
Preparation of 3-(5-arylbenzimidazol-2-yl)-1-oxa-2-azaspiro[4.5]decenes
(2-(Methoxymethyl)-4-(trifluoromethyl)phenyl)boronic acid can be used as a reactant for the preparation of 3-(5-arylbenzimidazol-2-yl)-1-oxa-2-azaspiro[4.5]decenes . These compounds are known to be transient receptor potential melastatin 8 antagonists .
Mecanismo De Acción
Target of Action
Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
It’s known that the kinetics of the reactions involving boronic acids and their esters are dependent on the substituents in the aromatic ring . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Biochemical Pathways
It’s known that the ph strongly influences the rate of reactions involving boronic acids and their esters, which is considerably accelerated at physiological ph .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water .
Result of Action
Boronic acids and their esters are generally considered for their potential in the design of new drugs and drug delivery devices .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-(Methoxymethyl)-4-(trifluoromethyl)phenyl)boronic acid. For instance, the pH of the environment strongly influences the rate of reactions involving this compound, with the rate of reaction considerably accelerated at physiological pH .
Safety and Hazards
Propiedades
IUPAC Name |
[2-(methoxymethyl)-4-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF3O3/c1-16-5-6-4-7(9(11,12)13)2-3-8(6)10(14)15/h2-4,14-15H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXJRMJKXDFAOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)COC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Methoxymethyl)-4-(trifluoromethyl)phenyl)boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

